

# The Jasmoside Biosynthesis Pathway in Jasminum: A Technical Guide

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This technical guide provides an in-depth exploration of the **jasmoside** biosynthesis pathway in the genus Jasminum, with a particular focus on the commercially significant species Jasminum sambac. Jasmonates, including jasmonic acid (JA) and its volatile ester methyl jasmonate (MeJA), are crucial phytohormones that not only play a pivotal role in plant defense and development but are also key components of the characteristic fragrance of jasmine flowers.[1] [2][3] Understanding the intricacies of this pathway is essential for applications ranging from the enhancement of floral scents to the development of novel therapeutic agents.

## The Core Biosynthesis Pathway: An Overview

The biosynthesis of jasmonates in Jasminum, as in other plants, follows the octadecanoid pathway, a well-characterized metabolic route that begins in the chloroplasts and concludes in the peroxisomes.[3][4] The primary precursor for this pathway is  $\alpha$ -linolenic acid, an 18-carbon polyunsaturated fatty acid released from chloroplast membranes.[3][4]

The key enzymatic steps of the pathway are as follows:

• Lipoxygenase (LOX): The pathway is initiated by the oxygenation of  $\alpha$ -linolenic acid by 13-lipoxygenase (13-LOX), which forms (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[3] [4]



- Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[1][5]
- Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA).[1][5] This step establishes the characteristic cyclopentanone ring structure of jasmonates.[6]
- OPDA Reductase (OPR): OPDA is then transported into the peroxisome and reduced by 12-oxophytodienoic acid reductase (OPR3).[3][5]
- β-Oxidation: The final steps involve a series of three β-oxidations, catalyzed by enzymes including OPC-8:0 CoA ligase (OPCL), acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[5]
- Isomerization and Modification: This iso-jasmonic acid can then isomerize to the more stable
   (-)-jasmonic acid.[4] Jasmonic acid can be further metabolized into various derivatives,
   including the fragrant methyl jasmonate (MeJA) through the action of JA methyl transferase
   (JMT).[5] It can also be conjugated to amino acids, such as isoleucine, to form the bioactive
   jasmonoyl-isoleucine (JA-Ile).[1]

Genomic studies of Jasminum sambac have revealed that several key genes involved in this pathway, such as AOS, AOC, OPR, and KAT, have undergone duplication.[1][4][5] This gene duplication is a contributing factor to the high concentrations of jasmonates found in jasmine flowers.[7]

# Quantitative Data on Jasmonate Biosynthesis in Jasminum sambac

The following tables summarize quantitative data on the levels of key jasmonate compounds and the expression of biosynthesis-related genes in Jasminum sambac.

Table 1: Endogenous Jasmonate-Related Compound Content in Jasminum sambac Flowers and Wounded Leaves



Compound	Flower Bud (ng/g)	Full-Bloom Flower (ng/g)	Wounded Leaf (20 min) (ng/g)	Wounded Leaf (2h) (ng/g)	Wounded Leaf (8h) (ng/g)
Jasmonic Acid (JA)	~3500	~4187	~2500	~3000	~1500
Jasmonoyl- isoleucine (JA-IIe)	~30	~38	~250	~200	~50
Methyl Jasmonate (MeJA)	Higher than FB	Lower than FB	Not Reported	Not Reported	Not Reported
12- oxophytodien oic acid (OPDA)	Not Reported	Not Reported	~200	~300	~1200

Data extracted and synthesized from Chen et al., 2023 and Xu et al., 2023.[1][8] Note that MeJA content was reported as higher in flower buds (FBs) than in full-bloom flowers (FFs), but specific ng/g values were not provided in the primary source.

Table 2: Gene Expression Levels (FPKM) of Key Jasmonate Biosynthesis Enzymes in Different Tissues of Jasminum sambac

Gene	Bud	Flower	Petal
AOC	~1400	~275	Not Reported
ACX	~462	Not Reported	~480
KAT	~1525	Not Reported	~657
JMT	~5	~38	~44
MJE	Not Reported	~4112	~536



Data represents Fragments Per Kilobase of transcript per Million mapped reads (FPKM) and is extracted from Xu et al., 2023.[8] MJE (methyl jasmonate esterase) is involved in the conversion of MeJA back to JA.

# Experimental Protocols Quantification of Endogenous Jasmonates by LC-MS/MS

This protocol is adapted from the methodology described in the genomic study of Jasminum sambac by Chen et al., 2023.[1]

- 1. Sample Preparation and Extraction:
- Harvest approximately 100 mg of fresh plant tissue (e.g., flower buds, full-bloom flowers, leaves) and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
- To the powdered sample, add internal standards (e.g., 10 μg/ml d5-JA).
- Add 1.5 ml of extraction buffer (isopropanol:formic acid = 99.5:0.5, v/v) and vortex to resuspend the sample.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and dry it in a vacuum centrifugal concentrator.
- Resuspend the dried extract in 1 ml of methanol solvent (85:15, v/v).
- 2. Solid-Phase Extraction (SPE) Purification:
- Use a C18 SPE cartridge (e.g., 100 mg, 1 ml Sep-Pak C18).
- Load the resuspended sample onto the conditioned and equilibrated C18 cartridge.
- Wash the cartridge to remove interfering compounds.
- Elute the jasmonates from the cartridge. Collect a total of 1.5 ml of eluent for each sample.
- Dry the eluents completely in a vacuum centrifugal concentrator.
- Resuspend the final dried extract in 100 μl of methanol solvent (60:40, v/v) for LC-MS analysis.
- 3. LC-MS/MS Analysis:
- LC System: Acquity UPLC I-Class (Waters Technology) or equivalent.



- Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) (Waters Technology).
- Injection Volume: 10 μl.
- Flow Rate: 200 μl/min.
- Mobile Phase A: 0.1% formic acid in acetonitrile.
- Mobile Phase B: 0.1% formic acid in water.
- Gradient: Start with 50% mobile phase A and 50% mobile phase B, followed by a 10-minute linear gradient to 100% mobile phase A.
- MS System: 4500 QTRAP triple quadrupole mass spectrometer (AB Sciex) or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
- Ion Source Temperature: 500°C.
- Ionspray Voltage: +5500 V (positive mode), -4500 V (negative mode).
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for each jasmonate compound and internal standard should be optimized for the specific instrument.

#### **Visualizations**

#### **Jasmoside Biosynthesis Pathway**

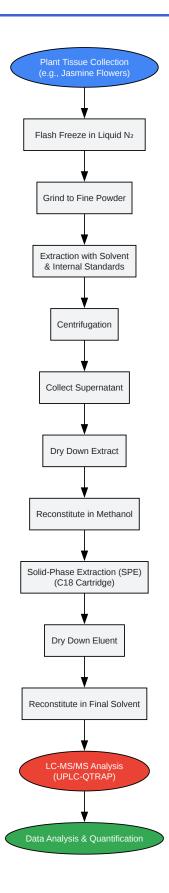


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Diagram of the **Jasmoside** biosynthesis pathway in *Jasminum*.

### **Experimental Workflow for Jasmonate Quantification**





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Workflow for jasmonate extraction and quantification.



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